![molecular formula C22H26N2O4 B14420863 2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 82810-69-3](/img/structure/B14420863.png)
2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] is a complex organic compound that features a piperazine ring linked to two 4-methoxyphenyl ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] typically involves the reaction of piperazine with 4-methoxyacetophenone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of 4-methoxyacetophenone. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,2’-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one)
- 2,2’-(Piperazine-1,4-diyl)diethanol
- 1,4-Bis(acryloyl)piperazine
Uniqueness
2,2’-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
Propriétés
| 82810-69-3 | |
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-7-3-17(4-8-19)21(25)15-23-11-13-24(14-12-23)16-22(26)18-5-9-20(28-2)10-6-18/h3-10H,11-16H2,1-2H3 |
Clé InChI |
NMOQAIACVKSIGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


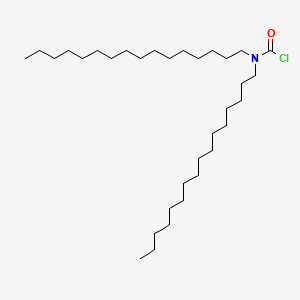
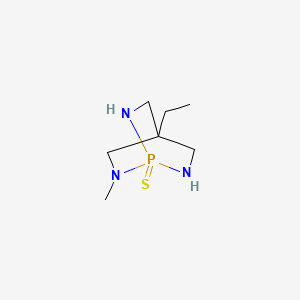

![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
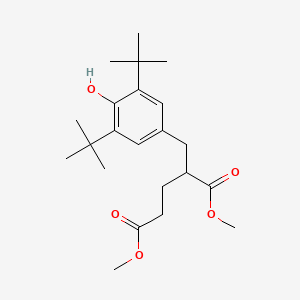

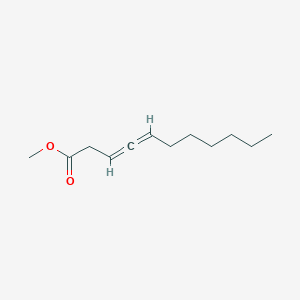
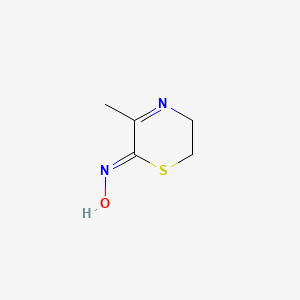
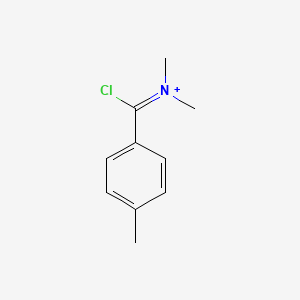

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)

